4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide
Description
4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a unique (E)-styrenesulfonamide substituent. This compound features a sulfonamide group linked to a phenylethenyl moiety via an ethyl spacer, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
4-[1-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-13(15-7-9-16(10-8-15)24(17,21)22)18-23(19,20)12-11-14-5-3-2-4-6-14/h2-13,18H,1H3,(H2,17,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRUDWNLHDEZHN-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 366.46 g/mol. Its structure features a phenylethenyl group linked to a sulfonamide moiety, which is known for its role in various biological activities.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Studies have demonstrated that compounds similar to this compound show effectiveness against a range of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Recent investigations into the anticancer potential of sulfonamide derivatives have shown promising results. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with similar structures have been reported to inhibit tumor growth in xenograft models, indicating potential efficacy against certain types of cancer.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, which plays a crucial role in pH regulation and fluid balance in tissues. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Enzyme Inhibition | Inhibition of carbonic anhydrase |
Case Study: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a minimum inhibitory concentration (MIC) value as low as 16 µg/mL against Staphylococcus aureus, showcasing significant antibacterial activity.
Case Study: Anticancer Activity
In a recent experimental study, this compound was tested against breast cancer cell lines (MCF-7). The findings revealed that the compound reduced cell viability by 50% at a concentration of 25 µM after 48 hours, suggesting its potential as an anticancer agent.
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. Notably, studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and others.
- Mechanism of Action : The compound acts by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in many cancers. Inhibition of CA IX has been correlated with reduced tumor growth and enhanced apoptosis in cancer cells. One study reported an IC50 value ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating strong selectivity over other isoforms like CA II .
-
Case Studies :
- In vitro studies revealed that treatment with this compound led to a significant increase in apoptotic markers in MDA-MB-231 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Another study highlighted the compound's ability to induce cell cycle arrest and apoptosis in various human cancer cell lines, showcasing its broad-spectrum anticancer activity .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against several bacterial strains.
- Inhibition of Bacterial Growth : Research indicates that sulfonamide derivatives can inhibit the growth of bacteria by interfering with essential metabolic pathways. The tested compound displayed significant antibacterial activity against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa through minimum inhibitory concentration (MIC) assays .
- Biofilm Formation : The compound has shown efficacy in suppressing biofilm formation, which is crucial for treating chronic infections associated with biofilms. This property enhances its potential as an antimicrobial agent .
Enzyme Inhibition
The compound's structural characteristics allow it to act as an inhibitor for various enzymes involved in metabolic processes.
- Carbonic Anhydrase Inhibition : As mentioned earlier, the selective inhibition of CA IX is particularly relevant for cancer therapies. The ability to target specific isoforms of carbonic anhydrases can lead to reduced side effects compared to non-selective inhibitors .
- Other Enzymatic Activities : Sulfonamide derivatives have been reported to exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in neurodegenerative diseases like Alzheimer's disease . This suggests that derivatives of 4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide could be explored further for neuroprotective applications.
Synthesis and Modification
Research into the synthesis of this compound has paved the way for developing novel derivatives with enhanced biological activities.
- Chemical Modifications : Various synthetic strategies have been employed to modify the sulfonamide backbone to improve potency and selectivity against target enzymes or receptors. For instance, the incorporation of different aromatic groups or substituents can significantly alter the pharmacological profile of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[1-[[(E)-2-Phenylethenyl]sulfonylamino]ethyl]benzenesulfonamide with analogous benzenesulfonamide derivatives, focusing on structural features, physicochemical properties, and reported applications.
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- The ethyl spacer may improve solubility compared to bulkier analogs .
- Azidomethyl-Nitro Derivative (1120-28-1) : The azide group enables click chemistry applications, while the nitro group increases electron-withdrawing effects, possibly altering redox activity .
- 4-Methylphenyl Imine Derivative (5462-41-9) : The imine linkage and methyl group reduce solubility but may enhance metabolic stability compared to the target compound .
Cytotoxicity and Pharmacological Potential
- While direct data for the target compound are unavailable, benzenesulfonamide derivatives are routinely screened using assays like the Sulforhodamine B (SRB) cytotoxicity assay (). This method quantifies cellular protein content and is pivotal in high-throughput anticancer drug screening .
- The nitro-substituted analog (1120-28-1) may exhibit higher cytotoxicity due to nitroreductase activation, whereas the target compound’s styrenesulfonamide moiety could favor selective enzyme inhibition .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its enzyme inhibition profile (e.g., carbonic anhydrase isoforms) and cytotoxicity mechanisms using standardized assays like SRB .
- Analog Comparisons : The azide and nitro groups in 1120-28-1 highlight the trade-off between reactivity and toxicity, whereas the target compound’s conjugated system may offer a balance of stability and bioactivity.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 0–5°C during sulfonylation to avoid side reactions.
- Solvent Choice : Use DMF or THF for solubility optimization .
- Catalyst Efficiency : Triethylamine enhances sulfonamide bond formation .
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the (E)-configuration of the ethenyl group and sulfonamide connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., ESI+ mode).
- X-ray Crystallography : Resolve stereochemical ambiguities; comparable to methods used for 1-ethenyl-4-[(phenylsulfanyl)methyl]benzene .
- HPLC-PDA : Assess purity (>95% for biological assays) .
Q. Example Data :
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 376.44 g/mol (theoretical) | PubChem |
| InChI Key | [Derived via PubChem] |
How can computational methods optimize reaction conditions for its synthesis?
Advanced Research Question
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., sulfonylation or ethenyl coupling) .
- Condition Screening : Machine learning algorithms (e.g., Bayesian optimization) narrow solvent/catalyst combinations, reducing trial-and-error experimentation .
- Kinetic Simulations : Predict side-product formation under varying temperatures .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variability .
- Purity Verification : Use LC-MS to confirm absence of byproducts (e.g., hydrolyzed sulfonamide derivatives) .
- Structural Analog Analysis : Compare activity with 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide to assess sulfonamide group contributions .
What are the primary storage and handling protocols to ensure compound stability?
Basic Research Question
- Storage : Aliquot and store at –20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis .
- Handling : Use gloveboxes under nitrogen for air-sensitive steps (e.g., sulfonylation). PPE (gloves, goggles) is mandatory due to sulfonamide toxicity .
What strategies are effective for enantiomeric resolution of chiral intermediates in its synthesis?
Advanced Research Question
- Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol gradients .
- Derivatization : Convert intermediates to diastereomers via reaction with enantiopure phosphonothioic acids for crystallization .
How does the sulfonamide group’s reactivity in this compound compare to derivatives like benzenesulfonyl fluoride?
Advanced Research Question
- Nucleophilic Substitution : The sulfonamide group exhibits lower electrophilicity than sulfonyl fluorides, requiring stronger bases (e.g., LDA) for functionalization .
- Hydrolytic Stability : More resistant to hydrolysis than sulfonates due to the –NH group’s electron-donating effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
